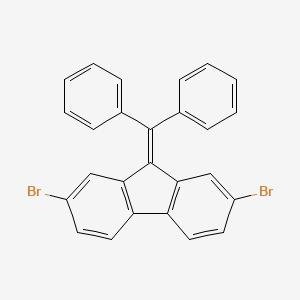
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is an organic compound that belongs to the fluorene family This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions, and a diphenylmethylidene group at the 9 position of the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene typically involves the bromination of fluorene derivatives followed by the introduction of the diphenylmethylidene group. One common method includes the reaction of 2,7-dibromofluorene with benzophenone in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or quinones.
Reduction Reactions: Reduction of the diphenylmethylidene group can yield the corresponding diphenylmethane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted fluorenes.
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Scientific Research Applications
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its photoluminescent properties.
Materials Science: Employed in the development of semiconducting materials for organic field-effect transistors (OFETs) and other electronic devices.
Chemical Research: Serves as a precursor in the synthesis of various fluorene-based compounds for studying their chemical and physical properties.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is primarily related to its electronic structure. The presence of bromine atoms and the diphenylmethylidene group influences the compound’s electron distribution, making it suitable for applications in organic electronics. The compound can interact with other molecules through π-π stacking and other non-covalent interactions, which are crucial for its function in electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,10-phenanthrenedione
- 2,7-Dibromo-9,9’-spirobifluorene
Uniqueness
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is unique due to the presence of the diphenylmethylidene group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of advanced materials for organic electronics, where specific electronic characteristics are required .
Properties
CAS No. |
92466-66-5 |
|---|---|
Molecular Formula |
C26H16Br2 |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
9-benzhydrylidene-2,7-dibromofluorene |
InChI |
InChI=1S/C26H16Br2/c27-19-11-13-21-22-14-12-20(28)16-24(22)26(23(21)15-19)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H |
InChI Key |
BTGKVZCCQPXOQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


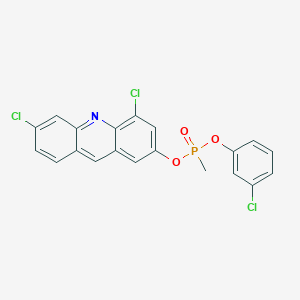
![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
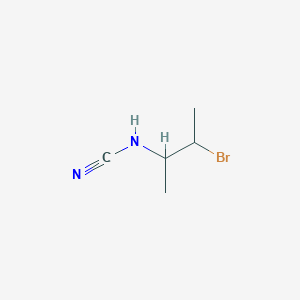
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
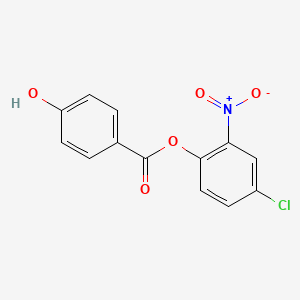
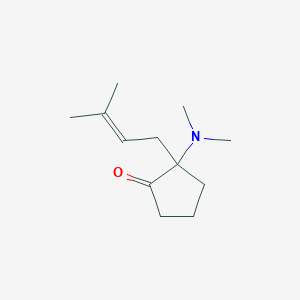
![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
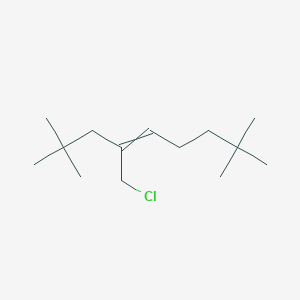
![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
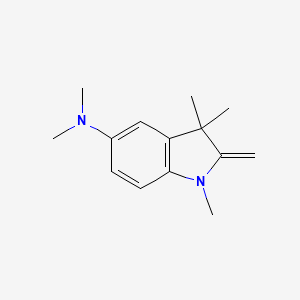
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)


